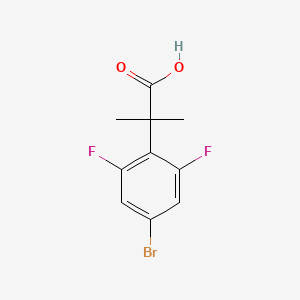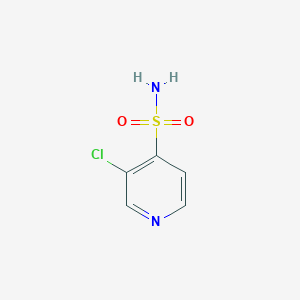
3-Chloropyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyridine-4-sulfonamide is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a sulfonamide group at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-4-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 3-chloropyridine with chlorosulfonic acid, resulting in the formation of the sulfonamide group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Chloropyridine-4-sulfonamide serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: This compound is explored for its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors. Its derivatives have shown promise in antimicrobial and anticancer research.
Industry: In the materials science field, this compound is used as an additive in polymers to enhance their properties. It also finds applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Chloropyridine-4-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.
Comparison with Similar Compounds
4-Chloropyridine-3-sulfonamide: Similar in structure but with different positional isomerism.
3-Bromopyridine-4-sulfonamide: Bromine replaces chlorine, affecting reactivity and biological activity.
3-Chloropyridine-2-sulfonamide: Another positional isomer with different chemical properties.
Uniqueness: 3-Chloropyridine-4-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its distinct properties make it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C5H5ClN2O2S |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
3-chloropyridine-4-sulfonamide |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
InChI Key |
MEWAHPNIBYWQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


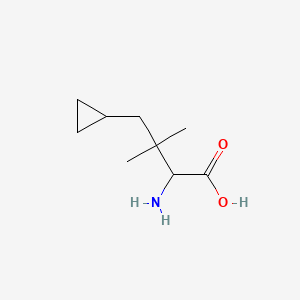
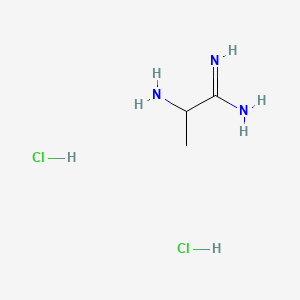
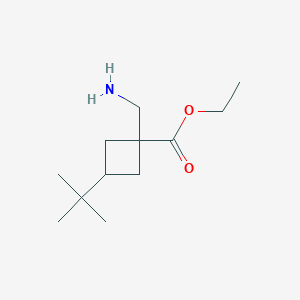
![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)



![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)


